4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine is a heterocyclic aromatic compound that features a bromine atom at the 4th position and a 2-methylprop-1-en-1-yl group at the 6th position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The 2-methylprop-1-en-1-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of alcohols or ketones from the 2-methylprop-1-en-1-yl group.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and the 2-methylprop-1-en-1-yl group can interact with various molecular targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzene: Similar in structure but with a benzene ring instead of a pyrimidine ring.
1-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene: Another benzene derivative with similar substituents.
Uniqueness
4-Bromo-6-(2-methylprop-1-en-1-yl)pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to benzene derivatives. This uniqueness makes it valuable in the synthesis of biologically active compounds and materials with specific properties .
Properties
Molecular Formula |
C8H9BrN2 |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-6-(2-methylprop-1-enyl)pyrimidine |
InChI |
InChI=1S/C8H9BrN2/c1-6(2)3-7-4-8(9)11-5-10-7/h3-5H,1-2H3 |
InChI Key |
VVKYSJKHWLIKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=NC=N1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.